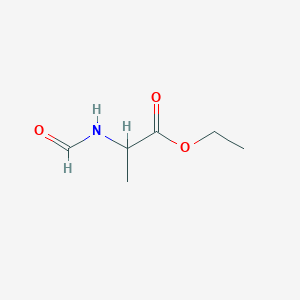

Ethyl N-formyl-2-aminopropanoate

Description

Historical Context of N-Formylation as a Protection Strategy in Organic Synthesis

The use of the formyl group to protect amines is a long-standing strategy in organic synthesis, with its application in peptide chemistry dating back to the early 20th century. As early as 1932, du Vigneaud reported a procedure for the N-formylation of amino acids using formic acid and acetic anhydride. This method was initially employed to protect the amine functionality during the resolution of d,l-cystine. Formamides, the products of N-formylation, are recognized as important intermediates in the synthesis of pharmaceuticals and fungicides, and as reagents in reactions like the Vilsmeier formylation.

Over the decades, a multitude of reagents and methods have been developed for the N-formylation of amines and amino acids. Acetic formic anhydride was a widely used reagent, though it is sensitive to moisture. Other early methods involved the use of chloral. A significant advancement was the development of methods using formic acid activated with coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDCI), which allowed for the efficient preparation of N-formyl amino acid esters with minimal racemization. The choice of formylating agent has evolved to include formic acid derivatives, paraformaldehyde, and even carbon monoxide in catalytic reactions. This historical development reflects a continuous search for milder, more efficient, and more selective methods for protecting the versatile amino group, setting the stage for the synthesis of complex peptides and other nitrogen-containing compounds.

Significance of Ethyl N-formyl-2-aminopropanoate in Synthetic Organic Chemistry

Ethyl N-formyl-2-aminopropanoate, also known as N-formyl-alanine ethyl ester, is a valuable building block in synthetic organic chemistry. Its significance lies in its dual functionality: a protected amine and an ester group, which allow for sequential chemical modifications. As a derivative of the amino acid alanine (B10760859), it is a chiral building block whose formyl group prevents unwanted polymerization or side reactions at the nitrogen atom during peptide coupling or other synthetic steps.

The formyl group is stable under the acidic conditions often required for the removal of other protecting groups like the tert-butyloxycarbonyl (Boc) group, but it can be removed under specific hydrolytic conditions. This orthogonality makes it a useful component in complex synthetic strategies. N-formyl amino acid esters are precursors for the synthesis of isocyanides and can serve as intermediates in the preparation of mono-methylated amines. In the context of peptide synthesis, N-formylated amino acids and peptides play a crucial role in mimicking biological processes and in the development of antimicrobial peptides. researchgate.net The ethyl ester functionality of Ethyl N-formyl-2-aminopropanoate provides a site for further reactions, such as hydrolysis to the free acid or amidation to form peptide bonds.

Table 1: Physicochemical Properties of Ethyl N-formyl-2-aminopropanoate

This table is interactive and allows for sorting.

| Property | Value |

|---|---|

| Molecular Formula | C6H11NO3 nih.gov |

| Molecular Weight | 145.16 g/mol nih.gov |

| IUPAC Name | ethyl 2-formamidopropanoate nih.gov |

| CAS Number | 4289-99-0 nih.gov |

| Canonical SMILES | CCOC(=O)C(C)NC=O |

| InChI | InChI=1S/C6H11NO3/c1-3-10-6(9)5(2)7-4-8/h4-5H,3H2,1-2H3,(H,7,8) nih.gov |

| InChIKey | LWYAOXMPTVOERN-UHFFFAOYSA-N |

Overview of Current Research Landscape and Emerging Trends

The research landscape for N-formylation continues to evolve, driven by the principles of green chemistry and the need for greater efficiency and selectivity. A significant trend is the development of catalyst-free and solvent-free reaction conditions. chemrxiv.org Researchers are exploring methods that utilize readily available and environmentally benign reagents like formic acid under neat (solvent-free) conditions, often with gentle heating or the use of ultrasound irradiation to promote the reaction. These approaches aim to reduce waste, avoid toxic solvents, and simplify work-up procedures.

Another major area of research involves the development of novel catalytic systems. This includes the use of heterogeneous catalysts, such as solid-supported reagents, which can be easily recovered and reused. Transition metal Lewis acids and nanoparticle photocatalysts are also being investigated to facilitate N-formylation under mild conditions. chemrxiv.org Furthermore, there is ongoing interest in the application of N-formyl protected amino acids in solid-phase peptide synthesis (SPPS). nih.gov Methods are being refined for the efficient formylation of amines directly on the solid support, which simplifies the purification of the final N-formylated peptide products. nih.gov These emerging trends highlight a shift towards more sustainable and practical synthetic protocols for the preparation and application of N-formyl protected compounds like Ethyl N-formyl-2-aminopropanoate.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-formamidopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-3-10-6(9)5(2)7-4-8/h4-5H,3H2,1-2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWYAOXMPTVOERN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)NC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001310779 | |

| Record name | N-Formylalanine ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001310779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4289-99-0 | |

| Record name | N-Formylalanine ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4289-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Formylalanine ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001310779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl N Formyl 2 Aminopropanoate

Direct N-Formylation Strategies for Ethyl 2-aminopropanoate

Direct N-formylation involves the introduction of a formyl group (-CHO) onto the nitrogen atom of the amino group in Ethyl 2-aminopropanoate. This transformation can be accomplished using a variety of formylating agents and catalysts, which can be broadly categorized into reagent-based protocols and catalytic approaches.

Reagent-Based Formylation Protocols

Reagent-based methods are stoichiometric processes that utilize a formylating agent, often in conjunction with an activating reagent, to achieve the desired transformation. These methods are well-established and offer a range of options depending on the desired reaction conditions and substrate compatibility.

Formic acid is a common and inexpensive source of the formyl group. However, its direct reaction with amines to form amides is often inefficient and requires harsh conditions. To overcome this, activating reagents such as carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are employed. These reagents react with formic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the N-formylated product. nih.gov

Another effective method involves the use of acetic formic anhydride, which can be generated in situ from formic acid and acetic anhydride. nih.gov Acetic formic anhydride is a powerful formylating agent that reacts readily with amines under mild conditions. researchgate.netjetir.org While highly effective, its moisture sensitivity and thermal instability are key considerations. chemicalbook.com

| Activating Reagent | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| DCC | Amino acid esters | Not specified | Not specified | Not specified | High |

| EDCI | Amino acid ester salts | Not specified | Not specified | Not specified | High |

| Acetic Formic Anhydride | (±)-[15N]Alanine methyl ester | Not specified | Not specified | Not specified | Not specified |

Data for the table above is based on general descriptions of the methods; specific data for Ethyl N-formyl-2-aminopropanoate was not available in the search results.

Triethyl orthoformate serves as a versatile reagent for N-formylation. mdpi.com The reaction typically proceeds by heating the amine with an excess of triethyl orthoformate, often in the presence of an acid catalyst. researchgate.netresearchgate.net This method is advantageous as the byproducts, ethanol (B145695) and ethyl formate (B1220265), are volatile and easily removed. While the uncatalyzed reaction can occur, the use of catalysts such as sulfuric acid immobilized on silica gel can significantly enhance the reaction rate and yield, allowing for milder reaction conditions. researchgate.netresearchgate.net

| Substrate | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |

| Various amines | Immobilized H2SO4 on silica gel | Refluxing triethyl orthoformate | 65 | 4 min - 2 h | High to excellent |

| Amino acid ester hydrochlorides | None | None | 145 | 1 h | Not specified |

Specific data for the direct reaction with Ethyl 2-aminopropanoate was not available in the search results.

Activated formic esters, such as cyanomethyl formate, are effective formylating agents that offer the advantage of reacting under mild conditions. These reagents are more reactive than simple alkyl formates and can be used for the formylation of a variety of amines. The reaction proceeds through the nucleophilic attack of the amine on the formyl carbon, with the subsequent departure of the activating group's corresponding anion.

Catalytic N-Formylation Approaches

Catalytic methods for N-formylation are gaining prominence due to their efficiency, atom economy, and often milder reaction conditions compared to stoichiometric methods. These approaches utilize a substoichiometric amount of a catalyst to facilitate the formylation reaction.

Transition metals have emerged as effective catalysts for a variety of organic transformations, including N-formylation. Indium, for instance, has been shown to catalyze the N-formylation of amines and α-amino acid esters using formic acid under solvent-free conditions. organic-chemistry.org This method is noted for its simplicity, mildness, and chemoselectivity, proceeding without epimerization of the chiral center in amino acid esters. organic-chemistry.org

Manganese is another transition metal that has been explored for N-formylation reactions. While some manganese-catalyzed systems utilize methanol as the formyl source, others employ formic acid or its derivatives. mdpi.com For example, manganese-catalyzed N-formylation of anilines has been achieved using oxalic acid as a carbon monoxide surrogate. nih.govacs.org The application of manganese catalysts specifically for the formylation of ethyl 2-aminopropanoate with formic acid requires further investigation to establish specific protocols and yields.

| Catalyst | Substrate | Formyl Source | Solvent | Temperature (°C) | Yield (%) |

| Indium | α-amino acid esters | Formic Acid | Solvent-free | 70 | High |

| Manganese | Anilines | Oxalic Acid | DMF | 130 | Moderate to excellent |

The data for the manganese-catalyzed reaction is for anilines, as specific data for ethyl 2-aminopropanoate was not available.

Organocatalytic Systems (e.g., Iodine, Imidazole-based)

Organocatalysis offers a powerful alternative to metal-based catalysis, often providing mild reaction conditions and high selectivity.

Iodine: Molecular iodine has emerged as a simple, low-cost, and environmentally friendly catalyst for the N-formylation of amines and amino acid esters. organic-chemistry.org The reaction typically involves treating the amino ester with formic acid in the presence of a catalytic amount of iodine. organic-chemistry.org A key advantage of this method is its applicability to α-amino acid esters, proceeding without epimerization, thus preserving the stereochemical integrity of the chiral center. organic-chemistry.orgthieme-connect.com The optimal conditions have been identified as using 5 mol% of iodine and 2 equivalents of formic acid at 70°C, achieving high yields. organic-chemistry.org The proposed mechanism suggests that iodine reacts with formic acid to generate hydrogen iodide (HI) in situ, which is the active catalytic species that protonates formic acid, facilitating the nucleophilic attack by the amine. organic-chemistry.orgnih.gov

Imidazole-based Systems: A novel and convenient method for N-formylation utilizes a catalytic system of diethyl phosphite and imidazole. nih.gov In this approach, dimethylformamide (DMF) serves as the formylating agent. nih.gov This system has demonstrated a broad substrate scope, producing a variety of N-formyl products in good to excellent yields. nih.gov The role of diethyl phosphite is believed to be that of a nucleophilic catalyst that activates the formyl source. nih.govresearchgate.net

| Organocatalytic System | Catalyst | Formyl Source | Key Features | Reference |

|---|---|---|---|---|

| Iodine Catalysis | Molecular Iodine (I₂) | Formic Acid | Low-cost, non-toxic, high efficiency, preserves stereochemistry. organic-chemistry.org | organic-chemistry.orgthieme-connect.comnih.gov |

| Imidazole-based Catalysis | Diethyl phosphite/imidazole | Dimethylformamide (DMF) | Novel method, broad substrate scope, good to excellent yields. nih.gov | nih.govresearchgate.net |

Heterogeneous Catalysis (e.g., Zeolites, Nano-MgO)

Heterogeneous catalysts are advantageous due to their ease of separation from the reaction mixture, potential for recycling, and enhanced stability.

Zeolites: Various forms of zeolites, such as HEU zeolite and Zeolite A, have been successfully employed as heterogeneous, reusable, and highly efficient catalysts for the N-formylation of amines. medcraveonline.commedcraveonline.comresearchgate.net These reactions are often conducted with formic acid at room temperature under solvent-free conditions, highlighting their environmentally benign nature. medcraveonline.commedcraveonline.comresearchgate.net The H-form of Zeolite A has been shown to be particularly effective due to its high surface area and active acid sites. medcraveonline.commedcraveonline.com The catalyst can be easily recovered by simple filtration and reused multiple times without a significant loss of activity. medcraveonline.commedcraveonline.com

Nano-MgO: Nanocrystalline magnesium oxide (Nano-MgO) has been reported as an effective catalyst for N-formylation reactions. researchgate.net This method has been applied to a variety of amines, demonstrating high yields of the corresponding N-formylated products. researchgate.net The use of nanocatalysts like Nano-MgO provides a large surface area for the reaction, enhancing catalytic efficiency.

| Heterogeneous Catalyst | Typical Conditions | Advantages | Reference |

|---|---|---|---|

| Zeolites (e.g., HEU, Zeolite A) | Formic acid, Room Temperature, Solvent-free | Reusable, highly efficient, environmentally friendly, simple work-up. medcraveonline.commedcraveonline.comresearchgate.net | medcraveonline.commedcraveonline.comresearchgate.netresearchgate.net |

| Nano-MgO | - | Efficient, high yields, large catalyst surface area. researchgate.net | researchgate.net |

Green Chemistry Principles in N-Formylation

The synthesis of Ethyl N-formyl-2-aminopropanoate has been significantly improved by the integration of green chemistry principles, focusing on reducing environmental impact.

Solvent-Free Formylation Conditions

A major advancement in green synthetic chemistry is the elimination of volatile and often toxic organic solvents. Several modern N-formylation methodologies operate under solvent-free conditions.

Iodine-catalyzed formylation is a prime example, where the reaction between the amine and formic acid proceeds efficiently at 70°C without any solvent. organic-chemistry.orgthieme-connect.comnih.gov

Zeolite-catalyzed reactions are also frequently performed under solvent-free conditions, providing a rapid and practical green route for N-formylation at room temperature. medcraveonline.commedcraveonline.comresearchgate.net

Other heterogeneous catalysts, such as ZnO , have also been used for solvent-free formylation of amines with formic acid. nih.gov

Atom Economy and Waste Minimization in Ethyl N-formyl-2-aminopropanoate Synthesis

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product.

Waste Minimization through Catalysis: The use of catalysts is fundamental to waste minimization.

Organocatalysts like iodine are used in small, catalytic amounts (e.g., 5 mol%), significantly reducing the waste associated with stoichiometric reagents. organic-chemistry.org

Heterogeneous catalysts like zeolites and Nano-MgO excel in waste reduction because they are not consumed in the reaction and can be easily recovered and reused for multiple cycles. medcraveonline.commedcraveonline.com This recyclability eliminates the need for catalyst disposal after each batch, making the process more sustainable and cost-effective.

Multistep Synthesis Routes to Ethyl N-formyl-2-aminopropanoate

While direct formylation is the most common approach, multistep routes can also be considered, typically involving the synthesis of the precursor followed by the formylation step.

Conversion from Precursor Compounds and Derivatives

The most direct precursor for the synthesis of Ethyl N-formyl-2-aminopropanoate is its unformylated parent compound, Ethyl 2-aminopropanoate (also known as L-alanine ethyl ester). The advanced synthetic methodologies described above (organocatalytic and heterogeneous catalysis) represent highly efficient, single-step conversions from this precursor.

The synthesis of the precursor itself, Ethyl 2-aminopropanoate, is typically achieved through the esterification of the corresponding amino acid, L-alanine. This is a standard reaction in organic chemistry, often carried out by reacting L-alanine with ethanol in the presence of an acid catalyst like thionyl chloride or hydrogen chloride.

Once the Ethyl 2-aminopropanoate precursor is obtained, it can be directly converted to the target compound. For instance:

Using the iodine-catalyzed method, Ethyl 2-aminopropanoate is reacted with formic acid and a catalytic amount of iodine to yield Ethyl N-formyl-2-aminopropanoate with high efficiency and without racemization. organic-chemistry.orgthieme-connect.com

An alternative method for the N-formylation of α-amino esters involves the formation of an intermediate oxaziridine, which avoids the need for specific formylating agents and also produces the N-formyl product in high yield without racemization. researchgate.net

These modern catalytic methods provide a straightforward and efficient pathway from the readily available amino acid ester to its N-formylated derivative, which is a valuable building block in further synthetic applications.

Chemo- and Stereoselective Synthesis of Enantiopure Ethyl N-formyl-L-2-aminopropanoate

The paramount challenge in the synthesis of Ethyl N-formyl-L-2-aminopropanoate lies in the preservation of the stereochemical integrity of the chiral center at the α-carbon. Various methods have been developed for the N-formylation of amino acid esters, with a strong emphasis on preventing racemization.

One effective and practical approach involves the direct N-formylation of the corresponding amino acid ester, L-alanine ethyl ester, using formic acid. This method is advantageous due to its operational simplicity and the use of readily available and inexpensive reagents. A key aspect of this transformation is its ability to proceed without significant loss of optical purity, a critical factor for its application in the synthesis of enantiopure compounds. One reported procedure involves heating a mixture of the amino acid ester with aqueous formic acid in a suitable solvent, such as toluene, with azeotropic removal of water using a Dean-Stark apparatus. This process has been shown to afford N-formyl amino acid esters in excellent yields while maintaining the stereochemistry of the starting material scispace.com. The chemoselectivity of this reaction is also noteworthy, as the amino group is selectively formylated in the presence of the ester functionality.

Enzymatic methods offer a highly selective alternative for the synthesis of chiral compounds. Lipases, for instance, have been successfully employed in the N-acylation of amines and amino acid derivatives mdpi.comfrontiersin.org. While a specific lipase-catalyzed protocol for the N-formylation of L-alanine ethyl ester is not extensively detailed in the reviewed literature, the principles of enzymatic catalysis suggest its feasibility. Such a process would typically involve the use of a suitable formyl donor, like ethyl formate, and a lipase catalyst, such as Candida antarctica lipase B (CALB), in an organic solvent. The enzyme's active site would provide a chiral environment, facilitating the stereoselective transfer of the formyl group to the amino function of the L-alanine ethyl ester, thereby ensuring the production of the enantiopure (L)-enantiomer. The mild reaction conditions associated with enzymatic catalysis are particularly beneficial for preserving the stereochemical integrity of the product.

Process Optimization and Scalability Considerations in Research Synthesis

The successful translation of a synthetic route from a laboratory curiosity to a reliable research tool necessitates careful optimization of reaction parameters and the development of robust purification protocols.

The efficiency and selectivity of the synthesis of Ethyl N-formyl-2-aminopropanoate are significantly influenced by key reaction parameters. In the context of chemical synthesis using formic acid, temperature plays a crucial role in driving the reaction to completion. The use of refluxing toluene (approximately 110 °C) facilitates the removal of water, which is a byproduct of the condensation reaction, thereby shifting the equilibrium towards product formation scispace.com. Reaction time is also a critical factor, with typical durations ranging from 4 to 9 hours, and is often monitored by techniques such as thin-layer chromatography (TLC) to ensure the complete consumption of the starting amine scispace.com. The concentration of reactants, specifically the molar ratio of formic acid to the amino acid ester, is generally kept close to stoichiometric (1.0-1.2 equivalents of formic acid) to ensure efficient formylation without the need for extensive purification to remove excess reagents scispace.com.

For potential enzymatic syntheses, optimization of these parameters is equally critical. Drawing parallels from studies on lipase-catalyzed esterification and amidation, the following trends can be anticipated frontiersin.orgnih.govresearchgate.net.

Table 1: Anticipated Influence of Reaction Parameters on Lipase-Catalyzed Synthesis of Ethyl N-formyl-L-2-aminopropanoate

| Parameter | Influence on Reaction | Optimized Range (Hypothetical) |

| Temperature | Enzyme activity and stability are temperature-dependent. Higher temperatures can increase reaction rates but may lead to enzyme denaturation. | 30-50 °C |

| Substrate Concentration | High concentrations of the formyl donor (e.g., ethyl formate) can be used to drive the equilibrium towards product formation. However, very high concentrations of either substrate could lead to enzyme inhibition. | L-alanine ethyl ester: 0.1-0.5 M; Ethyl formate: > 3 equivalents |

| Enzyme Concentration | Higher enzyme loading generally leads to faster reaction rates. However, beyond a certain point, the increase in rate may not be proportional to the amount of enzyme used due to mass transfer limitations. | 1-10% (w/w of substrates) |

| Reaction Time | The time required to reach equilibrium or maximum conversion will depend on the other reaction parameters. | 12-48 hours |

The isolation and purification of Ethyl N-formyl-2-aminopropanoate to a high degree of purity are essential for its subsequent use in research, particularly in peptide synthesis where impurities can interfere with coupling reactions.

Following the N-formylation reaction using formic acid, a straightforward workup procedure is typically employed. The reaction mixture is often concentrated under reduced pressure to remove the solvent and any excess volatile reagents scispace.com. For many research applications, the crude product obtained after evaporation of the solvent may be of sufficient purity for direct use, especially if the reaction has gone to completion and stoichiometric amounts of reagents were used scispace.com.

For obtaining research-grade purity, which often implies >98% purity, further purification steps are necessary. Column chromatography is a common and effective method for purifying N-formyl amino acid esters. The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto a silica gel column. Elution with a solvent system of appropriate polarity, such as a mixture of ethyl acetate (B1210297) and hexane, allows for the separation of the desired product from any unreacted starting materials, byproducts, or baseline impurities. The fractions containing the pure product are then combined and the solvent is removed by rotary evaporation.

Recrystallization is another powerful technique for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization mt.com. An ideal solvent would dissolve the Ethyl N-formyl-2-aminopropanoate at an elevated temperature but have low solubility for it at lower temperatures, while impurities remain either soluble or insoluble at all temperatures. The crude product is dissolved in a minimum amount of the hot solvent, and the solution is then allowed to cool slowly, inducing the formation of crystals of the pure compound, which can then be isolated by filtration mt.com.

To confirm the enantiomeric purity of the final product, chiral High-Performance Liquid Chromatography (HPLC) is the analytical method of choice. This technique utilizes a chiral stationary phase that can differentiate between the L- and D-enantiomers, allowing for their separation and quantification mst.edusigmaaldrich.com. The use of a suitable mobile phase, often a mixture of organic solvents like acetonitrile (B52724) or methanol with an aqueous buffer, enables the resolution of the two enantiomers, providing a precise measure of the enantiomeric excess (ee) of the synthesized Ethyl N-formyl-L-2-aminopropanoate sigmaaldrich.comgoogle.com.

Advanced Structural Characterization and Conformational Analysis of Ethyl N Formyl 2 Aminopropanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

NMR spectroscopy is a powerful method for probing the structure and dynamics of molecules in solution. For Ethyl N-formyl-2-aminopropanoate, NMR techniques provide critical insights into its stereochemistry, connectivity, and the dynamic processes it undergoes.

¹H and ¹³C NMR Chemical Shift Anisotropy and Stereochemical Assignment

The chemical shifts of the hydrogen (¹H) and carbon (¹³C) nuclei in Ethyl N-formyl-2-aminopropanoate are highly sensitive to their local electronic environment. This sensitivity is the foundation for stereochemical assignment. The chiral center at the α-carbon (C2) influences the magnetic environment of nearby nuclei, leading to distinct chemical shifts that can be used to confirm the relative and absolute configuration, often with the aid of chiral derivatizing agents.

While specific experimental data for Ethyl N-formyl-2-aminopropanoate is not widely published, the expected chemical shifts can be predicted based on the analysis of similar structures like ethyl acetate (B1210297) and N-formylated amino acids. pressbooks.pubyoutube.com The electron-withdrawing effects of the ester and amide functionalities will deshield the neighboring protons and carbons, shifting their signals downfield. pressbooks.publibretexts.org For instance, the α-proton and α-carbon are expected to have higher chemical shift values compared to a simple alkane chain.

Predicted ¹H and ¹³C NMR Chemical Shifts for Ethyl N-formyl-2-aminopropanoate:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ (alanine) | ~1.4 | ~18 |

| CH (α-carbon) | ~4.5 | ~50 |

| NH | ~6.5-8.5 (broad) | - |

| CHO (formyl) | ~8.2 | ~163 |

| O-CH₂ (ethyl) | ~4.2 (quartet) | ~61 |

| CH₃ (ethyl) | ~1.3 (triplet) | ~14 |

| C=O (ester) | - | ~172 |

| C=O (amide) | - | ~163 |

Note: These are predicted values and can vary based on solvent and temperature.

Chemical shift anisotropy (CSA) refers to the orientation-dependent nature of the chemical shift. In solution, rapid molecular tumbling averages this anisotropy. However, understanding CSA is crucial in solid-state NMR and can provide information about the electronic structure around a nucleus. For Ethyl N-formyl-2-aminopropanoate, the carbonyl carbons of the ester and amide groups, as well as the formyl proton, would exhibit significant CSA.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and for determining the molecule's connectivity and spatial arrangement. researchgate.netscience.govprinceton.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically over two to three bonds. For Ethyl N-formyl-2-aminopropanoate, COSY would show correlations between the α-proton and the methyl protons of the alanine (B10760859) moiety, as well as between the methylene (B1212753) and methyl protons of the ethyl group. researchgate.netyoutube.com A weaker correlation might also be observed between the NH proton and the α-proton.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to carbon atoms. researchgate.netscience.govprinceton.edu This is a powerful tool for assigning carbon signals based on their attached, and usually more easily assigned, protons. For example, the signal for the α-carbon would be correlated with the signal for the α-proton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two to three bonds. researchgate.netscience.govprinceton.edu This is crucial for identifying quaternary carbons (like the carbonyl carbons) and for piecing together the molecular skeleton. For instance, the formyl proton would show a correlation to the amide carbonyl carbon, and the α-proton would show correlations to both the ester and amide carbonyl carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. researchgate.netyoutube.com This is particularly useful for determining the preferred conformation around the amide bond. A NOESY spectrum would show a cross-peak between the formyl proton and the α-proton if they are close in space, which is characteristic of a trans amide conformation. Conversely, a cross-peak between the formyl proton and the alanine methyl group might indicate a cis conformation.

Variable Temperature NMR Studies for Rotational Barriers and Amide Bond Isomerism

The amide bond in Ethyl N-formyl-2-aminopropanoate has a significant double-bond character due to resonance, which restricts rotation around the C-N bond. mdpi.comazom.com This restricted rotation can lead to the existence of two distinct rotational isomers (rotamers), the cis and trans conformers, which can be observed as separate sets of signals in the NMR spectrum at room temperature if the rotation is slow on the NMR timescale. mdpi.comchemrxiv.org

Cis and Trans Isomers of Ethyl N-formyl-2-aminopropanoate:

cis isomer: The α-carbon and the formyl proton are on the same side of the C-N bond. trans isomer: The α-carbon and the formyl proton are on opposite sides of the C-N bond.

Variable temperature (VT) NMR studies are employed to investigate the dynamics of this rotation. acs.org By increasing the temperature, the rate of rotation around the amide bond increases. At a certain temperature, known as the coalescence temperature, the two separate signals for a given nucleus in the cis and trans isomers broaden and merge into a single, averaged signal. By analyzing the line shape changes as a function of temperature, the energy barrier to rotation (ΔG‡) can be calculated using the Eyring equation. This provides quantitative information about the stability of the different conformers and the kinetics of their interconversion. In many N-formylated amino acids, the trans conformer is generally more stable.

Vibrational Spectroscopy (IR and Raman) for Functional Group Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are particularly sensitive to the nature of functional groups and their interactions, such as hydrogen bonding.

Analysis of Amide I, II, and III Bands of the N-Formyl Moiety

The N-formyl group gives rise to several characteristic vibrational bands in the IR and Raman spectra, which are sensitive to the conformation and hydrogen-bonding environment of the amide group. researchgate.netspectroscopyonline.comtu-braunschweig.demdpi.comresearchgate.net

Amide I: This band, typically appearing in the range of 1630-1680 cm⁻¹, is primarily due to the C=O stretching vibration of the amide group. Its exact position can indicate the presence of hydrogen bonding; a lower frequency suggests stronger hydrogen bonding. The amide I band is usually strong in the IR spectrum and of variable intensity in the Raman spectrum.

Amide II: Found between 1510-1570 cm⁻¹, this band arises from a combination of N-H in-plane bending and C-N stretching vibrations. It is sensitive to the secondary structure and is typically strong in the IR spectrum but weak in the Raman spectrum.

Amide III: This is a more complex band, appearing in the 1250-1350 cm⁻¹ region, and results from a mixture of C-N stretching, N-H in-plane bending, and other vibrations. researchgate.net Its position is also conformationally sensitive.

The analysis of these amide bands can provide detailed information about the intramolecular and intermolecular interactions of the N-formyl group in Ethyl N-formyl-2-aminopropanoate.

Typical Wavenumber Ranges for Amide Bands:

| Amide Band | Approximate Wavenumber (cm⁻¹) | Primary Vibrational Mode |

| Amide I | 1630-1680 | C=O stretch |

| Amide II | 1510-1570 | N-H bend, C-N stretch |

| Amide III | 1250-1350 | C-N stretch, N-H bend |

Ester Carbonyl Vibrational Modes and Environmental Sensitivity

The ester group in Ethyl N-formyl-2-aminopropanoate also has a characteristic C=O stretching vibration. This band typically appears at a higher frequency than the amide I band, usually in the range of 1730-1750 cm⁻¹. The exact position of the ester carbonyl band is sensitive to its local environment, including solvent polarity and hydrogen bonding. nih.gov For example, in a hydrogen-bond-donating solvent, the ester carbonyl frequency may shift to lower wavenumbers due to the weakening of the C=O bond. This sensitivity allows the ester carbonyl vibration to be used as a probe of the local electrostatic environment within the molecule and its interactions with the solvent.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Elucidation

High-resolution mass spectrometry provides invaluable information regarding the precise molecular weight and elemental composition of a compound, while tandem mass spectrometry (MS/MS) offers detailed insights into its structural connectivity through controlled fragmentation.

The theoretical exact mass of the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ can be calculated and would be the target for experimental verification.

Table 1: Theoretical Accurate Mass of Ethyl N-formyl-2-aminopropanoate

| Ion Species | Molecular Formula | Calculated Exact Mass (Da) |

| [M]⁺ | C₆H₁₁NO₃⁺ | 145.0739 |

| [M+H]⁺ | C₆H₁₂NO₃⁺ | 146.0817 |

Note: Data is calculated based on the most abundant isotopes of each element.

In the absence of specific experimental tandem mass spectrometry (MS/MS) data for ethyl N-formyl-2-aminopropanoate, a putative fragmentation pathway can be proposed based on established principles of mass spectrometry for esters and amides. Upon collisional activation, the protonated molecule [M+H]⁺ would undergo fragmentation at its most labile bonds.

Key fragmentation pathways would likely involve the ester and amide functionalities. The initial loss of small neutral molecules such as ethanol (B145695) (C₂H₅OH) or water (H₂O) is common. Subsequent fragmentation could involve cleavage of the amide bond or the ester group, leading to characteristic fragment ions.

Table 2: Plausible MS/MS Fragmentation of Ethyl N-formyl-2-aminopropanoate ([C₆H₁₂NO₃]⁺, m/z 146.0817)

| Fragment Ion (m/z) | Proposed Structure/Loss | Fragmentation Pathway |

| 118.0504 | [C₄H₈NO₃]⁺ | Loss of ethene (C₂H₄) via McLafferty rearrangement |

| 101.0712 | [C₄H₉NO₂]⁺ | Loss of ethoxy radical (•OC₂H₅) |

| 100.0633 | [C₄H₈NO₂]⁺ | Loss of ethanol (C₂H₅OH) |

| 74.0242 | [C₂H₄NO₂]⁺ | Cleavage of the Cα-Cβ bond |

| 72.0449 | [C₃H₆NO]⁺ | Loss of ethyl formate (B1220265) (HCOOC₂H₅) |

| 44.0497 | [C₂H₆N]⁺ | Decarbonylation and subsequent fragmentation |

X-ray Crystallography for Solid-State Conformation and Supramolecular Assembly

To date, a published single-crystal X-ray structure of ethyl N-formyl-2-aminopropanoate has not been identified in the scientific literature. The successful growth of a single crystal of sufficient size and quality is a prerequisite for such an analysis and can often be a challenging step. ias.ac.in

However, studies on analogous N-acyl-α-amino acid esters provide valuable insights into the likely structural features. For a chiral molecule like ethyl N-formyl-2-aminopropanoate, crystallization from a racemic mixture would be expected to occur in a centrosymmetric space group (e.g., P-1 or P2₁/c), containing both enantiomers. If a single enantiomer were crystallized, it would crystallize in a chiral space group (e.g., P1, P2₁, etc.). The determination of the absolute configuration would be possible through anomalous dispersion effects, typically requiring the presence of a heavier atom or the use of specific X-ray wavelengths.

The solid-state structure of ethyl N-formyl-2-aminopropanoate would be significantly influenced by intermolecular interactions, particularly hydrogen bonding. The N-H group of the formamide (B127407) moiety is a hydrogen bond donor, while the carbonyl oxygens of both the formyl and ester groups are potential hydrogen bond acceptors.

Table 3: Potential Intermolecular Interactions in Crystalline Ethyl N-formyl-2-aminopropanoate

| Interaction Type | Donor | Acceptor | Significance |

| Hydrogen Bond | N-H (amide) | C=O (amide or ester) | Primary interaction governing crystal packing |

| C-H···O Interaction | C-H (aliphatic/formyl) | C=O (amide or ester) | Secondary directional interactions |

| van der Waals Forces | All atoms | All atoms | Non-directional attractive forces contributing to lattice energy |

Reactivity Profiles and Mechanistic Investigations of Ethyl N Formyl 2 Aminopropanoate

Selective Deformylation and Hydrolysis Reactions

The formyl group serves as a protecting group for the amine functionality of the alanine (B10760859) backbone. Its removal, or deformylation, is a critical step in many synthetic pathways and can be achieved through chemical or enzymatic methods.

The N-formyl amide bond in Ethyl N-formyl-2-aminopropanoate can be cleaved under both acidic and basic conditions, analogous to the hydrolysis of other amides.

Acid-Catalyzed Mechanism: Under acidic conditions, the reaction is initiated by the protonation of the formyl carbonyl oxygen. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. A tetrahedral intermediate is formed, followed by proton transfer from the attacking water molecule to the nitrogen atom. The C-N bond is then cleaved, releasing the deprotected amino acid ester and formic acid. The catalytic acid is regenerated in the final step.

Base-Catalyzed Mechanism: In a basic medium, a hydroxide ion acts as the nucleophile, directly attacking the electrophilic carbonyl carbon of the formyl group. This addition results in the formation of a tetrahedral intermediate with a negative charge on the oxygen atom. The subsequent collapse of this intermediate leads to the cleavage of the C-N amide bond, yielding the amino acid ester and a formate (B1220265) ion. This process is generally irreversible as the final deprotonation of the resulting amine by the formate or another base drives the reaction to completion.

In biological systems, the removal of N-terminal formyl groups is a crucial step in protein maturation, catalyzed by specific enzymes. embopress.org Peptide deformylases (PDFs) are metalloenzymes that efficiently and selectively remove the formyl group from N-terminal formylmethionine (fMet) in nascent polypeptide chains in bacteria, mitochondria, and chloroplasts. embopress.orgresearchgate.netnih.govmicrobialcell.com

The catalytic mechanism of PDF involves a metal cofactor, typically Fe(II), which is often substituted with Co(II) or Zn(II) in vitro studies. nih.gov This metal ion activates a water molecule, which then acts as a nucleophile to attack the carbonyl carbon of the N-formyl group, leading to hydrolysis.

While the primary substrate for PDF in vivo is fMet at the N-terminus of a peptide, studies have shown that these enzymes can act on a variety of N-formylated amino acids and peptides. researchgate.netnih.gov The substrate specificity is influenced by the amino acid residues adjacent to the N-terminal fMet. nih.gov For example, E. coli PDF can efficiently deformylate peptides with the consensus sequence formyl-Met-X-Z-Tyr, where X can be any amino acid except for aspartate and glutamate, and Z is a bulky residue like lysine, arginine, tyrosine, or phenylalanine. nih.gov Other enzymes, such as N-acylase IA, can hydrolyze N-formylmethionine into formate and methionine. acs.org The activity of these enzymes demonstrates their potential for the deprotection of N-formyl amino acid esters like Ethyl N-formyl-2-aminopropanoate in biocatalytic applications. researchgate.net

Table 1: Kinetic Parameters of Relevant Deformylating Enzymes

| Enzyme | Substrate | kcat (s⁻¹) | KM (mM) | kcat/KM (M⁻¹s⁻¹) | Source |

| f-Met aminopeptidase (rat) | f-MLF | 14 | 0.60 | 22,500 | acs.org |

| N-acylase IA (rat) | N-formylmethionine | 7.9 | 3.1 | 2,550 | acs.org |

| Peptide Deformylase (E. coli) | fMLpNA | 20 - 40 | N/A | N/A | nih.gov |

Transformations Involving the Ester Group

The ethyl ester group of Ethyl N-formyl-2-aminopropanoate is also a site of significant reactivity, allowing for its conversion into other functional groups such as different esters, alcohols, or amides.

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. wikipedia.org This reaction can be catalyzed by either an acid or a base. byjus.commasterorganicchemistry.com For Ethyl N-formyl-2-aminopropanoate, this allows the ethyl group to be replaced by other alkyl or aryl groups.

Acid-Catalyzed Mechanism (PADPED): The mechanism under acidic conditions follows a sequence of Protonation, Addition, Deprotonation, Protonation, Elimination, and Deprotonation (PADPED). masterorganicchemistry.com

Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst, enhancing the carbonyl carbon's electrophilicity. byjus.commasterorganicchemistry.com

Addition: A molecule of the new alcohol (R'-OH) attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com

Deprotonation/Protonation: A proton is transferred from the newly added oxygen to the original ethoxy oxygen.

Elimination: The protonated ethoxy group leaves as ethanol (B145695), a neutral molecule.

Deprotonation: The carbonyl oxygen is deprotonated, regenerating the acid catalyst and yielding the new ester. byjus.com

Base-Catalyzed Mechanism: Under basic conditions, the reaction is initiated by the deprotonation of the incoming alcohol by a strong base to form a more nucleophilic alkoxide. byjus.commasterorganicchemistry.com

Nucleophilic Attack: The alkoxide attacks the carbonyl carbon of the ethyl ester, leading to a tetrahedral intermediate. byjus.commasterorganicchemistry.com

Elimination: The intermediate collapses, eliminating the ethoxide leaving group to form the new ester. masterorganicchemistry.com

To drive the equilibrium towards the desired product, the incoming alcohol is often used in excess or as the solvent, and the displaced ethanol can be removed by distillation. wikipedia.org

The ester functionality can be reduced to a primary alcohol, yielding N-formyl-2-aminopropan-1-ol (N-formyl-alaninol). This transformation requires strong reducing agents, typically metal hydrides.

Common reducing agents for this purpose include Lithium aluminum hydride (LiAlH₄) and Aluminum hydride (AlH₃). acs.org These reagents are powerful enough to reduce esters, carboxylic acids, and amides. acs.org Lithium borohydride (LiBH₄) is a milder alternative that can selectively reduce esters in the presence of less reactive functional groups like amides and carboxylic acids. acs.org Sodium borohydride (NaBH₄) is generally not reactive enough to reduce esters under standard conditions. acs.org

The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the reducing agent onto the carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating the ethoxide group to form an intermediate aldehyde. The aldehyde is immediately reduced further by another equivalent of the hydride reagent to yield the primary alcohol upon acidic workup.

Table 2: Selectivity of Common Reducing Agents for Esters

| Reducing Agent | Formula | Reactivity with Esters | Selectivity Notes |

| Lithium Aluminum Hydride | LiAlH₄ | High | Reduces most carbonyl compounds, including carboxylic acids and amides. acs.org |

| Aluminum Hydride | AlH₃ | High | Powerful reducing agent, similar in reactivity to LiAlH₄. acs.org |

| Lithium Borohydride | LiBH₄ | Moderate | Allows for selective reduction of esters in the presence of carboxylic acids and amides. acs.org |

| Sodium Borohydride | NaBH₄ | Low | Generally does not reduce esters, but reduces aldehydes and ketones. acs.org |

The conversion of the ester group into an amide bond is a fundamental transformation in peptide synthesis. rsc.org While the direct reaction of an ester with an amine (aminolysis) to form an amide is possible, it is often less efficient than coupling a free carboxylic acid with an amine using a coupling reagent. researchgate.net However, N-protected amino acid esters like Ethyl N-formyl-2-aminopropanoate can serve as precursors in peptide synthesis. chemrxiv.orgchemrxiv.org

In this context, the N-formyl group acts as a protecting group for the amine, preventing self-polymerization. The ester can then react with the free amino group of another amino acid or peptide to form a new peptide bond. This reaction can be facilitated by heating or by specific catalysts. The use of active esters, which have more reactive leaving groups than simple alkyl esters, is a common strategy to increase the efficiency of this amidation reaction under mild conditions. rsc.org Following the formation of the peptide bond, the N-formyl group can be selectively removed as described in section 4.1.

Reactions at the Alpha-Carbon and Chiral Center

The reactivity of Ethyl N-formyl-2-aminopropanoate is significantly influenced by the presence of the chiral alpha-carbon, which is positioned between the electron-withdrawing ethyl ester and N-formyl groups. These structural features dictate the stereochemical behavior of the molecule and allow for specific transformations at this position.

Stereochemical Stability and Racemization Studies

The alpha-carbon of Ethyl N-formyl-2-aminopropanoate, derived from the amino acid alanine, is a stereocenter. The stability of this chiral center is a critical factor in synthetic applications, as its inversion or racemization can lead to a loss of biological activity or desired stereochemical outcome. All naturally occurring amino acids in proteins are of the L-configuration libretexts.org.

The primary mechanism for the loss of stereochemical integrity in N-acyl amino esters is through racemization. This process is facilitated by the deprotonation of the hydrogen atom at the alpha-carbon. The acidity of this proton is notably increased due to the inductive and resonance effects of the adjacent carbonyl group of the ester. The N-formyl group also contributes to this effect.

Under basic conditions, a base can abstract the alpha-proton to form a planar enolate intermediate. In this achiral intermediate, the negative charge is delocalized between the alpha-carbon and the oxygen atom of the ester carbonyl. Subsequent reprotonation of this planar enolate can occur from either face with equal probability, leading to a mixture of both R and S enantiomers, resulting in racemization. Studies on the N-arylation of amino acid esters have shown that the use of strong bases can readily racemize the starting material nih.gov. While specific studies on Ethyl N-formyl-2-aminopropanoate are not prevalent, the racemization of N-protected amino acids is a well-documented challenge in peptide synthesis, particularly when activating the carboxyl group nih.gov.

The propensity for racemization is dependent on several factors, including the strength of the base, solvent, temperature, and the nature of the N-protecting group.

Table 1: Factors Influencing Racemization at the Alpha-Carbon

| Factor | Influence on Racemization | Rationale |

|---|---|---|

| Base Strength | Stronger bases increase the rate of racemization. | A stronger base more readily abstracts the acidic alpha-proton, leading to a higher concentration of the planar enolate intermediate. |

| Temperature | Higher temperatures generally accelerate racemization. | Increased thermal energy provides the activation energy needed for both deprotonation and the conformational changes of the intermediate. |

| Solvent Polarity | Polar aprotic solvents can stabilize the enolate intermediate, potentially increasing the rate of racemization. | Solvents that can effectively solvate the cation without protonating the enolate can prolong its existence, increasing the chance of non-stereospecific reprotonation. |

| N-Protecting Group | The electron-withdrawing nature of the protecting group affects the acidity of the alpha-proton. | More electron-withdrawing groups increase the acidity of the Cα-H bond, making it more susceptible to abstraction. |

Electrophilic and Nucleophilic Substitution at the Alpha-Position

Direct nucleophilic substitution at the alpha-carbon of Ethyl N-formyl-2-aminopropanoate is not a typical reaction pathway, as there is no suitable leaving group attached to it. However, the alpha-position can be functionalized by converting it into a nucleophile, which then reacts with various electrophiles.

This transformation is achieved through the formation of an enolate, as described in the racemization mechanism. By using a strong, non-nucleophilic base, such as Lithium diisopropylamide (LDA), the alpha-proton can be quantitatively removed to generate the corresponding lithium enolate. This enolate is a potent carbon-based nucleophile. libretexts.org

The enolate can then participate in S_N2 reactions with a range of electrophiles, a process known as alpha-alkylation. libretexts.org This reaction forms a new carbon-carbon bond at the alpha-position.

Mechanism of Alpha-Alkylation:

Enolate Formation: A strong base (e.g., LDA) deprotonates the alpha-carbon to form a resonance-stabilized enolate.

Nucleophilic Attack: The nucleophilic alpha-carbon of the enolate attacks an electrophilic substrate, typically a primary or secondary alkyl halide, displacing the halide leaving group in an S_N2 fashion. libretexts.org

This method allows for the introduction of various alkyl groups onto the alpha-carbon. It is a cornerstone of synthetic strategies for creating non-proteinogenic amino acids. The reaction of enolates with alkyl halides is a well-established method for forming new C-C bonds. masterorganicchemistry.com

Table 2: Representative Electrophiles for Reaction with Amino Ester Enolates

| Electrophile Class | Example | Product Type |

|---|---|---|

| Alkyl Halides | Methyl iodide (CH₃I) | α-Methylated amino ester |

| Benzyl bromide (BnBr) | α-Benzylated amino ester |

Mechanisms of Reaction in Multicomponent Systems

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, are highly valued for their efficiency and atom economy. While specific documented examples featuring Ethyl N-formyl-2-aminopropanoate in MCRs are scarce, its structure suggests several plausible roles based on the established mechanisms of common MCRs.

One of the most prominent families of MCRs is the isocyanide-based multicomponent reactions, such as the Ugi and Passerini reactions. nih.gov

Potential Role in Ugi Reaction: The Ugi four-component reaction typically involves an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide. In this context, Ethyl N-formyl-2-aminopropanoate itself is not a direct substrate. However, if the reaction conditions were to cause in situ hydrolysis of the ester and removal of the formyl group, the resulting alanine could serve as both the amine and carboxylic acid component. More plausibly, the parent compound N-formylalanine (the carboxylic acid) could serve as the acid component.

Potential Role in Mannich-type Reactions: The Mannich reaction involves the aminoalkylation of an acidic proton located on a carbon atom by formaldehyde and a primary or secondary amine. A more direct potential role for Ethyl N-formyl-2-aminopropanoate in an MCR would be as the nucleophilic component in a Mannich-type reaction. After conversion to its enolate with a strong base, it could react with a pre-formed iminium ion (generated from an aldehyde and an amine).

Hypothetical Mechanism: Ethyl N-formyl-2-aminopropanoate Enolate in a Mannich-type Reaction

Iminium Ion Formation: An aldehyde and a secondary amine react to form an electrophilic iminium ion.

Enolate Formation: Ethyl N-formyl-2-aminopropanoate is treated with a strong base (e.g., LDA) to form the corresponding enolate.

Nucleophilic Addition: The enolate attacks the electrophilic carbon of the iminium ion, forming a new carbon-carbon bond and creating a β-amino-α-formamido ester derivative.

This mechanistic pathway would allow for the rapid construction of complex amino acid derivatives, incorporating three distinct fragments in a single step.

Role of Ethyl N Formyl 2 Aminopropanoate As a Synthetic Building Block and Intermediate

Precursor in Amino Acid and Peptide Chemistry

The N-formyl group plays a crucial role in peptide chemistry, primarily as a protecting group for the amine functionality of amino acids. google.comgoogle.com This protection allows for selective reactions to be carried out at other sites of the molecule, such as the carboxyl group, without interference from the nucleophilic amine. Ethyl N-formyl-2-aminopropanoate is an embodiment of this strategy, representing a protected form of ethyl alaninate (B8444949).

Synthesis of Modified Amino Acids and Their Derivatives

Ethyl N-formyl-2-aminopropanoate is a key starting material for creating non-standard or modified amino acids. The N-formyl group effectively masks the amino functionality, allowing chemists to perform modifications on the ester group or the side chain. google.com For instance, the ester can be hydrolyzed and the resulting carboxylic acid can be coupled with other molecules before deprotection of the amine.

Furthermore, the formyl group itself can be a precursor to other functionalities. Its dehydration is a primary route to synthesizing the corresponding isocyanide, ethyl 2-isocyanopropanoate, a highly reactive species used in multicomponent reactions to generate complex amino acid derivatives (see section 5.3). General methods for creating modified amino acids often rely on the strategic protection and deprotection of functional groups, a role for which the N-formyl group in Ethyl N-formyl-2-aminopropanoate is well-suited. unina.itmdpi.com

Applications in Peptidomimetic and Unnatural Peptide Synthesis

Peptidomimetics are molecules that mimic the structure and function of natural peptides, but with modified backbones or side chains to improve properties like stability and bioavailability. Ethyl N-formyl-2-aminopropanoate serves as a foundational component in the synthesis of these complex structures. nsf.gov By incorporating this N-formylated building block, chemists can construct unnatural peptide chains. nih.gov

The transformation of Ethyl N-formyl-2-aminopropanoate into its isocyanide derivative is particularly significant in this context. This isocyanide can participate in Ugi or Passerini multicomponent reactions, which are powerful tools for creating peptide-like scaffolds with significant structural diversity in a single step. researchgate.netnih.gov These reactions allow for the introduction of a wide variety of substituents, leading to the generation of extensive libraries of peptidomimetics for drug discovery and materials science. nsf.govescholarship.org

Intermediate in Heterocyclic Compound Synthesis

The reactivity of Ethyl N-formyl-2-aminopropanoate extends beyond peptide chemistry into the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials.

Formation of Pyrroles and Pyridines from Formylchromone Derivatives

A notable application of this compound is its reaction with 3-formylchromone derivatives to produce substituted pyrroles and pyridines. Research has shown that the reaction between 3-formylchromone and ethyl 2-aminopropanoate (the precursor to Ethyl N-formyl-2-aminopropanoate) can lead to different heterocyclic products depending on the reaction conditions and substituents. psu.edursc.org

In one study, the interaction of 3-formylchromone with ethyl 2-aminopropanoate yielded the pyrrole (B145914) derivative, 4-(2-hydroxybenzoyl)-2-(4-oxo-4H-1-benzopyran-3-yl)pyrrole. psu.edursc.org This transformation highlights the role of the amino acid ester as a bifunctional nucleophile, where both the amine and the activated methylene (B1212753) group participate in the cyclization process. The reaction pathway involves a complex cascade of condensation and rearrangement steps. psu.edu Depending on the specific amino ester used, mixtures of pyridines and pyrroles can be formed, showcasing the compound's utility in generating diverse heterocyclic scaffolds from a single precursor. psu.edursc.org

Synthesis of Nitrogen-Containing Heterocycles (e.g., Quinolones, Oxazoles)

Ethyl N-formyl-2-aminopropanoate is a logical intermediate for synthesizing various other nitrogen-containing heterocycles. Quinolones, a significant class of antibacterial agents, can be synthesized through methods like the Conrad-Limpach reaction, which involves the condensation of anilines with β-ketoesters followed by thermal cyclization. arkat-usa.org Derivatives of amino acids can be used to construct the quinolone core, making Ethyl N-formyl-2-aminopropanoate a relevant building block. nih.govnih.govpreprints.org

Similarly, oxazoles can be prepared from α-amino acids. nih.gov One established method is the cyclodehydration of intermediate α-acylamino aldehydes or ketones. nih.gov Starting from Ethyl N-formyl-2-aminopropanoate, reduction of the ester to an aldehyde would furnish the necessary precursor for this type of cyclization, leading to a 2,4-disubstituted oxazole (B20620). The Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC), is another route where an isocyanide derived from the title compound could potentially be employed. nih.govijpsonline.com

Generation of Isocyanides for Multi-Component Reactions

One of the most powerful applications of Ethyl N-formyl-2-aminopropanoate is its role as a precursor to ethyl 2-isocyanopropanoate. The dehydration of the N-formyl group is a standard and efficient method for preparing isocyanides. wikipedia.org This transformation converts the relatively stable formamide (B127407) into a highly reactive isocyanide functional group, which is a key component in a variety of multicomponent reactions (MCRs).

Isocyanides are renowned for their unique reactivity, participating in reactions like the Ugi and Passerini reactions. wikipedia.orgorganic-chemistry.org

Ugi Reaction : This four-component reaction involves an isocyanide, an amine, a carbonyl compound (aldehyde or ketone), and a carboxylic acid. It allows for the rapid assembly of complex α-acylamino carboxamide structures, which are often peptide-like. wikipedia.orgnih.gov The use of ethyl 2-isocyanopropanoate derived from Ethyl N-formyl-2-aminopropanoate introduces an alanine-like moiety directly into the product scaffold.

Passerini Reaction : This is a three-component reaction between an isocyanide, a carbonyl compound, and a carboxylic acid to form an α-acyloxy carboxamide. nih.govwikipedia.orgorganic-chemistry.org This reaction is another efficient method for creating diverse molecular structures in a single step.

The ability to generate the reactive isocyanide in situ or as a stable reagent from Ethyl N-formyl-2-aminopropanoate makes it a cornerstone for combinatorial chemistry and the synthesis of libraries of complex molecules for screening in drug discovery and materials science. wikipedia.orgmdpi.com

Dehydration to Alpha-Isocyano Esters

Ethyl N-formyl-2-aminopropanoate, a derivative of the amino acid alanine (B10760859), serves as a key precursor in the synthesis of α-isocyano esters. This transformation is achieved through a dehydration reaction, a fundamental process in organic chemistry that involves the removal of a water molecule. The resulting α-isocyano esters are valuable intermediates, primarily due to the unique reactivity of the isocyanide functional group.

The dehydration of N-formylamino esters like ethyl N-formyl-2-aminopropanoate is a standard method for preparing the corresponding isocyanides. This reaction typically employs a dehydrating agent to facilitate the elimination of water from the formyl group. Common reagents used for this purpose include phosgene, diphosgene, triphosgene, and phosphorus oxychloride in the presence of a base. rsc.orgnih.gov

A general representation of this dehydration is the conversion of an N-formyl amino acid ester to an isocyano ester. For instance, the synthesis of ethyl isocyanoacetate from N-formylglycine ethyl ester is a well-documented example of this type of reaction. rsc.org In a typical procedure, the N-formyl compound is treated with a dehydrating agent, such as triphosgene, in the presence of a base like triethylamine (B128534) in an appropriate solvent like dichloromethane. orgsyn.org The base neutralizes the hydrogen chloride generated during the reaction.

While specific research detailing the dehydration of ethyl N-formyl-2-aminopropanoate is not extensively available, the established methods for analogous N-formylamino esters provide a reliable framework for this transformation. The reaction conditions for the dehydration of a related compound, N-formylglycine ethyl ester, are presented in the table below.

| Reactant | Reagent | Base | Solvent | Product |

| N-formylglycine ethyl ester | Triphosgene | Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) | Ethyl isocyanoacetate |

| Table 1: Representative reaction conditions for the dehydration of an N-formylamino ester. rsc.org |

The resulting product, ethyl 2-isocyanopropanoate, possesses a reactive isocyanide group that makes it a versatile building block for the synthesis of more complex molecules.

Participation in Ugi and Passerini Reactions

The α-isocyano ester derived from the dehydration of ethyl N-formyl-2-aminopropanoate is a valuable component in multicomponent reactions (MCRs), most notably the Ugi and Passerini reactions. These reactions are powerful tools in synthetic chemistry for the efficient construction of complex molecules from simple starting materials in a single step.

Ugi Reaction

The Ugi reaction is a four-component reaction that involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. wikipedia.org This one-pot reaction leads to the formation of α-acylamino amides, which are often peptide-like structures. The reaction is known for its high atom economy and the ability to generate a high degree of molecular diversity. orgsyn.orgwikipedia.org

The isocyanide component, such as ethyl 2-isocyanopropanoate, plays a crucial role in the Ugi reaction mechanism. The reaction is initiated by the formation of an imine from the aldehyde/ketone and the amine, which is then protonated by the carboxylic acid. The isocyanide subsequently adds to the activated iminium ion, followed by an intramolecular acyl transfer to yield the final product. wikipedia.org

While direct examples of ethyl N-formyl-2-aminopropanoate's derivative in Ugi reactions are not prominent in the literature, the use of similar isocyanoacetates is well-established. mdpi.com For example, ethyl isocyanoacetate has been employed in Ugi reactions to synthesize novel dipeptides and other complex structures with potential biological activity. mdpi.comresearchgate.net The general scheme of an Ugi reaction involving an isocyano ester is depicted below.

| Aldehyde/Ketone | Amine | Carboxylic Acid | Isocyanide | Product |

| Paraformaldehyde | Aminoacetaldehyde dimethyl acetal | Cyclohexanecarboxylic acid | Phenethyl isocyanide | N-(2,2-Dimethoxyethyl)-N-(2-oxo-2-(phenethylamino)ethyl)cylcohexanecarboxamide |

| Table 2: Example of a Ugi four-component reaction. orgsyn.org |

Passerini Reaction

The Passerini reaction is a three-component reaction involving an aldehyde or ketone, a carboxylic acid, and an isocyanide, which yields an α-acyloxy amide. wikipedia.orgorganic-chemistry.org Discovered in 1921, it is one of the first isocyanide-based multicomponent reactions. wikipedia.orgnih.gov Similar to the Ugi reaction, the Passerini reaction is a convergent process that allows for the rapid assembly of complex molecules. nih.gov

The mechanism of the Passerini reaction is believed to proceed through the formation of a hydrogen-bonded complex between the carboxylic acid and the carbonyl compound, which then reacts with the isocyanide. organic-chemistry.orgnih.gov This is followed by an intramolecular acyl transfer (Mumm rearrangement) to give the final α-acyloxy amide product. wikipedia.orgnih.gov

The isocyanide derived from ethyl N-formyl-2-aminopropanoate can act as the isocyanide component in the Passerini reaction. This would lead to the formation of α-acyloxy amides with an alanine backbone, which could be of interest in medicinal chemistry and materials science. wikipedia.orgresearchgate.net The table below shows a general representation of the components in a Passerini reaction.

| Aldehyde/Ketone | Carboxylic Acid | Isocyanide | Product |

| Aldehyde | Carboxylic Acid | Isocyanide | α-Acyloxy amide |

| Table 3: General components of the Passerini reaction. wikipedia.orgorganic-chemistry.org |

Computational and Theoretical Studies of Ethyl N Formyl 2 Aminopropanoate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are indispensable tools for elucidating the electronic structure and predicting the reactivity of molecules like Ethyl N-formyl-2-aminopropanoate. These methods, grounded in the principles of quantum mechanics, provide a detailed picture of molecular properties at the atomic level.

Density Functional Theory (DFT) for Molecular Geometry and Energy

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. For a molecule such as Ethyl N-formyl-2-aminopropanoate, DFT calculations would be employed to determine its most stable three-dimensional structure, known as the optimized molecular geometry. This involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface.

While specific DFT studies on Ethyl N-formyl-2-aminopropanoate are not prominent in the literature, a hypothetical data table of optimized geometrical parameters that could be generated from such a study is presented below.

Hypothetical DFT-Calculated Geometrical Parameters for Ethyl N-formyl-2-aminopropanoate (Note: This data is illustrative and not from a published study)

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value |

| Bond Length | C (carbonyl) | O (carbonyl) | - | - | ~1.23 Å |

| Bond Length | C (chiral) | N (amide) | - | - | ~1.46 Å |

| Bond Angle | C (chiral) | N (amide) | C (formyl) | - | ~120° |

| Dihedral Angle | H (amide) | N (amide) | C (formyl) | O (formyl) | ~180° (for trans-amide) |

Ab Initio Methods for Conformational Isomers and Energetic Landscapes

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results, albeit often at a higher computational expense than DFT.

For Ethyl N-formyl-2-aminopropanoate, which possesses several rotatable bonds, ab initio calculations would be instrumental in exploring its conformational landscape. This involves identifying all possible stable conformers (rotational isomers) and calculating their relative energies. The results would reveal the most populated conformations at a given temperature and the energy barriers between them. This information is critical for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful concept used to predict the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital to which the molecule is most likely to accept electrons (acting as an electrophile).

An FMO analysis of Ethyl N-formyl-2-aminopropanoate would involve calculating the energies and visualizing the spatial distribution of its HOMO and LUMO. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a large gap suggests high stability, while a small gap indicates higher reactivity. The locations of the HOMO and LUMO on the molecule would pinpoint the most probable sites for nucleophilic and electrophilic attack, respectively. For example, the analysis might reveal that the HOMO is localized on the nitrogen or oxygen atoms, suggesting these are the primary sites for protonation or reaction with electrophiles.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a way to study the time-dependent behavior of molecules, offering insights into their dynamics and interactions with the environment.

Conformational Sampling and Dynamics in Different Solvents

While quantum chemical calculations can identify stable conformers, MD simulations can explore the transitions between these conformations over time. For Ethyl N-formyl-2-aminopropanoate, an MD simulation would involve placing the molecule in a simulated box, often filled with solvent molecules like water or an organic solvent, and then solving Newton's equations of motion for all atoms in the system.

This would allow for the observation of how the molecule flexes, bends, and rotates in a realistic environment. By analyzing the trajectory of the simulation, one can determine the preferred conformations in different solvents and the timescales of conformational changes. This is crucial for understanding how the solvent environment influences the molecule's structure and, consequently, its properties and reactivity.

Intermolecular Interactions and Solvent Effects

MD simulations are particularly well-suited for studying the non-covalent interactions between a solute and solvent molecules. For Ethyl N-formyl-2-aminopropanoate, this would involve analyzing the hydrogen bonds that can form between the amide and ester groups and surrounding water molecules, or the van der Waals interactions with non-polar solvents.

By calculating properties such as the radial distribution function, one can gain a quantitative understanding of the solvent structure around the molecule. This information is vital for explaining solvent effects on the molecule's stability, conformation, and reaction rates. For instance, the simulations could reveal how water molecules specifically solvate the polar regions of the molecule, which can have a significant impact on its behavior in biological systems or as a reactant in solution-phase chemistry.

In the absence of direct computational studies specifically targeting Ethyl N-formyl-2-aminopropanoate, this section extrapolates from theoretical investigations on analogous N-acylation reactions of amino acid esters and related systems. The principles and methodologies described are those that would be applied to understand the reactivity and stereochemistry of the title compound.

Elucidation of Rate-Determining Steps and Reaction Pathways

The N-formylation of ethyl 2-aminopropanoate to yield Ethyl N-formyl-2-aminopropanoate is a specific instance of amide bond formation. Computational modeling, primarily using Density Functional Theory (DFT), is a powerful tool to investigate the detailed mechanism of such reactions. These studies allow for the characterization of stationary points on the potential energy surface, including reactants, intermediates, transition states, and products.

The reaction pathway for the N-formylation of an amino acid ester typically involves the nucleophilic attack of the amino group on the formylating agent. Common formylating agents include formic acid, ethyl formate (B1220265), or formyl-imidazolide (formed in situ from DMF and imidazole). A generalized reaction mechanism involves the formation of a tetrahedral intermediate, which then collapses to form the N-formylated product.

Plausible Reaction Pathways: